2-Aminooxazole-5-carboxylic acid
Overview
Description
2-Aminooxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of cyanogen halides, cyanamides, or cyanoguanidines . For example, the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid can yield substituted oxazoles . Another method involves the cyclization of 2-amino-3-hydroxypyridine with cyanogen bromide in water at 50-60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Aminooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxazoles.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.
Scientific Research Applications
2-Aminooxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-Aminooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes . The compound’s diuretic and anti-inflammatory effects are believed to result from its interaction with cellular receptors and signaling pathways involved in fluid balance and inflammation .
Comparison with Similar Compounds
2-Aminooxazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazole-5-carboxylic acid: This compound has a thiazole ring instead of an oxazole ring and exhibits different chemical and biological properties.
2-Aminobenzoxazole: This compound contains a benzene ring fused to the oxazole ring and is used as a muscle relaxant and in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
2-amino-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLIMPSBPUNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674707 | |
Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881637-11-2 | |
Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminooxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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